molecular formula C9H7F3O2S B1586765 4-(Trifluoromethylthio)phenylacetic acid CAS No. 243977-23-3

4-(Trifluoromethylthio)phenylacetic acid

Cat. No.: B1586765
CAS No.: 243977-23-3
M. Wt: 236.21 g/mol
InChI Key: BFDKCZMYQOSTJG-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenylacetic acid moiety. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)phenylacetic acid typically involves the introduction of a trifluoromethylthio group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromophenylacetic acid with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfenyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethylthio)phenylacetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenylacetic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethoxy)phenylacetic acid
  • 4-(Trifluoromethylsulfanyl)phenylacetic acid

Comparison: 4-(Trifluoromethylthio)phenylacetic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. Compared to 4-(Trifluoromethyl)phenylacetic acid, the trifluoromethylthio derivative has higher lipophilicity and different reactivity patterns. The trifluoromethoxy and trifluoromethylsulfanyl derivatives also exhibit unique properties, but the trifluoromethylthio group provides a balance of stability and reactivity that is advantageous in various applications .

Properties

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDKCZMYQOSTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380703
Record name 4-(Trifluoromethylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243977-23-3
Record name 4-[(Trifluoromethyl)thio]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243977-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trifluoromethyl)thio]phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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